The Fundamental Properties of Cembrene: A Technical Guide
The Fundamental Properties of Cembrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cembrene is a natural monocyclic diterpene that belongs to the cembranoid class of organic compounds.[1][2] First discovered in 1962, cembranoids are characterized by a 14-membered carbocyclic ring, typically featuring an isopropyl group and three methyl groups.[1] Cembrene and its derivatives, known as cembranoids, are predominantly isolated from terrestrial plants, such as those of the Pinus (pine) and Boswellia (frankincense) genera, and marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Nephthea.[3][4][5] The versatile chemical structure of the cembrene core has led to a wide variety of natural products that exhibit a broad spectrum of promising biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[6] This guide provides an in-depth overview of the core chemical, physical, and biological properties of cembrene, along with relevant experimental methodologies and known signaling pathways.
Chemical and Physical Properties
Cembrene is the parent hydrocarbon of the cembrane (B156948) class of diterpenoids.[3] Its molecular formula is C₂₀H₃₂.[3][7] The structure consists of a 14-membered ring with multiple double bonds, the positions and stereochemistry of which can vary, leading to different isomers such as Cembrene A and Cembrene C.[4][8] Cembrene A, for instance, is known to act as a trail pheromone for termites.[4] The compound is typically described as a white, crystalline powder or a colorless oil and is very hydrophobic and practically insoluble in water.[2][7][9]
Table 1: Physical and Chemical Properties of Cembrene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₂ | [3][7][9] |
| Molecular Weight | 272.47 g/mol | [3][7] |
| Appearance | White fine needle-like crystalline powder | [7] |
| Melting Point | 59-61 °C | [7] |
| Boiling Point | 350.52 °C (estimate) | [7] |
| Flash Point | 166.8 °C | [7] |
| Density | 0.8830 g/cm³ (estimate) | [7] |
| Vapor Pressure | 3.35E-05 mmHg at 25°C | [7] |
| Storage Temperature | -20°C (Freezer) | [7] |
| CAS Number | 1898-13-1 |[3][7] |
Biological Activities and Therapeutic Potential
Cembranoids derived from the basic cembrene skeleton exhibit a wide range of significant biological activities, making them a subject of intense research for drug development.
Anti-inflammatory Activity
Numerous studies have highlighted the potent anti-inflammatory properties of cembrene diterpenoids.[10] These compounds have been shown to inhibit the production of key inflammatory mediators. For example, certain cembrene diterpenoids isolated from the soft coral Sinularia flexibilis significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[11][12] This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) expression.[12][13] The mechanism of action involves the modulation of critical inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11][12]
Table 2: Anti-inflammatory Activity of Selected Cembrene Diterpenoids
| Compound | Source Organism | Assay | Target/Cell Line | IC₅₀ Value (µM) |
|---|---|---|---|---|
| Sinularin (SC-9) | Sinularia flexibilis | NO Production Inhibition (LPS-induced) | RAW 264.7 | 3.85 ± 0.25 |
| 11-dehydrosinulariolide (SC-2) | Sinularia flexibilis | NO Production Inhibition (LPS-induced) | RAW 264.7 | 5.66 ± 0.19 |
| SC-9 | Sinularia flexibilis | NO Production Inhibition (HKC-induced*) | RAW 264.7 | 2.81 ± 0.2 |
| SC-2 | Sinularia flexibilis | NO Production Inhibition (HKC-induced*) | RAW 264.7 | 5.81 ± 0.4 |
| Unnamed Cembranoid | Sinularia sp. | TNF-α Release Inhibition (LPS-induced) | RAW 264.7 | 5.6 |
| Unnamed Cembranoid | Sinularia sp. | TNF-α Release Inhibition (LPS-induced) | RAW 264.7 | 16.5 |
*HKC: Heat-killed Cutibacterium acnes.[11] [Sources: 5, 7, 8, 13]
Anticancer and Antiproliferative Activity
Cembranoids have also demonstrated significant cytotoxic and antiproliferative effects against various human tumor cell lines.[6][14][15] Oxygenated cembrene diterpenes isolated from the soft coral Sarcophyton convolutum showed cytotoxicity against lung adenocarcinoma (A549), cervical cancer (HeLa), and oral-cavity squamous-cell carcinoma (HSC-2) cell lines.[6] Similarly, compounds from Sarcophyton ehrenbergi were evaluated for their anti-proliferative activity against human lung (A549), colon (Caco-2), and liver (HepG2) cancer cells.[14][15]
Table 3: Antiproliferative Activity of Selected Cembrene Diterpenoids
| Compound | Source Organism | Cell Line | IC₅₀ Value (µM) |
|---|---|---|---|
| Sarcoconvolutum D (4) | Sarcophyton convolutum | A549 (Lung) | 49.70 |
| Sarcoconvolutum D (4) | Sarcophyton convolutum | HSC-2 (Oral) | 53.17 |
| Sardisterol (8) | Sarcophyton ehrenbergi | A549 (Lung) | 27.3 |
| Sarcoehrenbergilid C (3) | Sarcophyton ehrenbergi | HepG2 (Liver) | 53.8 |
[Sources: 1, 6, 9]
Other Biological Activities
Beyond anti-inflammatory and anticancer effects, the cembrene family has been associated with a variety of other biological functions, including:
-
Neuroprotective properties [6]
-
Antiviral activity [6]
-
Antibacterial activity [5]
-
Antifouling properties [6]
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of cembrene diterpenoids are often attributed to their ability to interfere with pro-inflammatory signaling pathways. In macrophages and keratinocytes, bacterial components like LPS can trigger an inflammatory cascade by activating Toll-like receptors (TLRs). This activation leads to the downstream phosphorylation of proteins in the MAPK pathway, such as ERK and JNK. Concurrently, it activates the NF-κB pathway. These pathways converge to upregulate the expression of pro-inflammatory enzymes like iNOS and COX-2, resulting in the production of inflammatory mediators such as NO and prostaglandins. Cembrene diterpenoids have been shown to suppress the phosphorylation of ERK and JNK, thereby inhibiting this entire cascade.[11][16]
Caption: Cembrene Inhibition of Inflammatory Pathway.
Experimental Protocols
Extraction and Isolation of Cembranoids from Soft Coral
The following is a generalized protocol for the extraction and isolation of cembrene diterpenoids from soft coral species like Sarcophyton or Sinularia, based on common methodologies.[6][15]
-
Collection and Preparation: The soft coral material is collected, frozen, and then chopped into small pieces.
-
Solvent Extraction: The chopped material is exhaustively extracted at room temperature using an organic solvent such as ethyl acetate (B1210297) or a methylene (B1212753) chloride:methanol mixture.[6][15] This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The collective solvent extracts are combined and concentrated under reduced pressure (in vacuo) to yield a crude gum or dried extract.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A step-gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding solvents like ethyl acetate, dichloromethane, and finally methanol.[6][15]
-
Fraction Collection and Monitoring: Fractions are collected throughout the elution process and monitored using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.
-
Purification: Fractions of interest are further purified using additional chromatographic techniques. This often involves repeated column chromatography or High-Performance Liquid Chromatography (HPLC), frequently with a reversed-phase column (e.g., C18) and a solvent system like methanol/water, to isolate pure compounds.[15]
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).[6][17]
Caption: General Workflow for Cembranoid Isolation.
Cytotoxicity Bioassay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[15]
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated cembrene compounds (e.g., ranging from 0.001 to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[6]
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[6]
Anti-inflammatory Bioassay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like LPS.[11][12]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test cembranoids for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained. The plates are incubated for 24 hours.[11]
-
Nitrite (B80452) Measurement (Griess Reaction): After incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric product.
-
Absorbance Measurement: The absorbance of the mixture is read at approximately 540 nm.
-
Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.[12]
Conclusion
Cembrene and its naturally occurring derivatives represent a structurally diverse and biologically significant class of diterpenoids. Their fundamental properties, particularly their potent anti-inflammatory and anticancer activities, underscore their potential as lead compounds in drug discovery and development. The ability to modulate key signaling pathways, such as the MAPK and NF-κB cascades, provides a mechanistic basis for their therapeutic effects. Further research, guided by the established experimental protocols for isolation and bioactivity screening, will be crucial in fully elucidating the structure-activity relationships and translating the therapeutic promise of these marine and terrestrial natural products into clinical applications.
References
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- 9. CAS 1898-13-1: CEMBRENE | CymitQuimica [cymitquimica.com]
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- 11. Anti-Acne Effects of Cembrene Diterpenoids from the Cultured Soft Coral Sinularia flexibilis | MDPI [mdpi.com]
- 12. Anti-Acne Effects of Cembrene Diterpenoids from the Cultured Soft Coral Sinularia flexibilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Cembrene Diterpenoids with Ether Linkages from Sarcophyton ehrenbergi: An Anti-Proliferation and Molecular-Docking Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cembrene Diterpenoids with Ether Linkages from Sarcophyton ehrenbergi: An Anti-Proliferation and Molecular-Docking Assessment - PMC [pmc.ncbi.nlm.nih.gov]
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